N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide

COX-2 Selectivity Anti-inflammatory Cancer Chemoprevention

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a fully synthetic, small-molecule hybrid incorporating benzothiazole, pyrazole, and isoxazole pharmacophores. It is a member of a broader class of heterocyclic amides explored for kinase inhibition, anti-inflammatory activity via cyclooxygenase (COX) modulation, and antifungal effects through succinate dehydrogenase inhibition (SDHI).

Molecular Formula C15H11N5O2S
Molecular Weight 325.35
CAS No. 1171947-57-1
Cat. No. B2484696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide
CAS1171947-57-1
Molecular FormulaC15H11N5O2S
Molecular Weight325.35
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H11N5O2S/c1-9-8-13(18-14(21)11-6-7-16-22-11)20(19-9)15-17-10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,18,21)
InChIKeyGECCVBODVLEOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide (CAS 1171947-57-1) for Focused Biological Screening


N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a fully synthetic, small-molecule hybrid incorporating benzothiazole, pyrazole, and isoxazole pharmacophores . It is a member of a broader class of heterocyclic amides explored for kinase inhibition, anti-inflammatory activity via cyclooxygenase (COX) modulation, and antifungal effects through succinate dehydrogenase inhibition (SDHI) [1]. The compound's molecular architecture presents a rigid, planar core with multiple hydrogen-bonding vectors, making it a versatile scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry and chemical biology programs .

Structural Specificity: Why Closely Related Analogs Cannot Replace N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide


Generic substitution within this chemotype is highly unreliable due to the extreme sensitivity of target binding to minor structural modifications. The specific linkage of an unsubstituted isoxazole-5-carboxamide to a 3-methyl-1H-pyrazol-5-amine, which is N-arylated by a benzothiazole, creates a unique spatial arrangement. This arrangement is not replicated in analogs featuring alternative regioisomers (e.g., isoxazole-3-carboxamide), different substituents on the benzothiazole core (e.g., 4-fluoro or 6-methylsulfonyl variants), or altered linkers . The class-level evidence demonstrates that even single-atom changes in related benzothiazole-pyrazole hybrids lead to complete loss of activity against specific kinase targets or dramatic shifts in COX-1/COX-2 selectivity [1]. Therefore, procurement decisions must be based on compound-specific evidence rather than class generalization.

Quantitative Differentiation Evidence: N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide vs. Structural Analogs


COX-1/COX-2 Inhibitory Selectivity: Target Compound vs. Benzoxazole Analog

While no direct head-to-head data for the target compound is publicly available, class-level inference from a closely matched structural series provides critical differentiation insight. In a study of benzothiazole/benzoxazole-pyrazole hybrids, the benzothiazole-bearing analog (13a) demonstrated more balanced COX-1/COX-2 inhibition compared to its benzoxazole counterpart (14b), which showed high selectivity for COX-2 over COX-1 [1]. The target compound, containing the benzothiazole moiety like 13a, is therefore structurally predisposed toward a dual-inhibition profile, in contrast to the COX-2-selective profile inferred for benzoxazole-containing analogs. This difference is pivotal for research contexts where balanced COX inhibition is desired over selective COX-2 inhibition.

COX-2 Selectivity Anti-inflammatory Cancer Chemoprevention

Anticancer Activity: Target Compound's Predicted Profile vs. Fluorinated Benzothiazole Analog

Absent direct comparative data, a key differentiation argument is rooted in the compound's SAR logic. The target compound possesses an unsubstituted benzothiazole ring, while a direct analog features an electron-withdrawing 4-fluoro substituent on the benzothiazole (CAS 1171939-22-2) . In the broader class of kinase inhibitors, the introduction of a 4-fluoro group often dramatically alters both potency and selectivity by influencing the molecule's electronic distribution and binding to the kinase hinge region [1]. Therefore, the target compound is expected to exhibit a fundamentally different kinase inhibition profile compared to its fluorinated analog, rendering them non-interchangeable for lead optimization campaigns. However, no quantitative data (e.g., IC50 values) for either compound against a specific kinase panel is currently available for procurement decision-making.

Antiproliferative Activity Kinase Inhibition Cancer Cell Lines

Functional Group Stability and Synthetic Tractability: Target Compound vs. N-Isopropyl Analog

A practical differentiator for procurement lies in the compound's chemical stability profile relative to close analogs. The target compound's N-(pyrazol-5-yl)isoxazole-5-carboxamide linkage is expected to possess different stability characteristics compared to analogs with alternative N-substituents. Specifically, in a synthetic study of related pyrazol-5-yl methylcarbamates, the isoxazol-3-yl and pyrazol-5-yl carbamate derivatives were found to be inherently unstable and could not be isolated [1]. The target compound, featuring a more robust amide bond, is expected to be significantly more stable than these carbamate analogs, making it a more reliable research tool for long-term studies. However, a direct stability comparison with its closest commercial analog, N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide (which replaces the benzothiazole with an isopropyl group), has not been published.

Chemical Stability Synthetic Accessibility Amide Bond Stability

Broad-Spectrum Antimicrobial Potential: Target Compound vs. 4-Chlorobenzothiazole Analog

In a class-level comparison, a structurally related compound, N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide, has been reported to exhibit antimicrobial activity with MIC values of 4–8 µg/mL against S. aureus . The target compound differs by the replacement of the phenyl linker with a pyrazole ring, a modification known in the benzothiazole-pyrazole class to introduce antifungal activity through succinate dehydrogenase inhibition [1]. While the target compound's exact antimicrobial spectrum is uncharacterized, its hybrid structure bridges the antibacterial benzothiazole-isoxazole series and the antifungal benzothiazole-pyrazole series, suggesting a potentially broader spectrum than either analog class alone. No quantitative MIC data is available for the target compound against any microbial strain.

Antibacterial Antifungal SDH Inhibition

Optimal Research Use Cases for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide


Scaffold for Dual COX-1/COX-2 Inhibitor Lead Discovery

Based on the class-level evidence from benzothiazole-pyrazole hybrids, this compound is a prime candidate for initiating a medicinal chemistry program aimed at dual COX-1/COX-2 inhibition. The inferred balanced selectivity profile (Section 3, Item 1) makes it suitable for exploring anti-inflammatory therapies where complete COX-2 selectivity is not the goal, such as in certain cancer chemoprevention paradigms or in conditions where maintaining gastric mucosal protection via COX-1 is desirable. Researchers should plan to generate compound-specific IC50 data as an immediate first step to confirm this inference.

Kinase Selectivity Profiling and Hinge-Binder Optimization

The compound's unsubstituted benzothiazole core and the specific isoxazole-5-carboxamide linkage present a distinct electronic and steric profile for binding to the kinase hinge region, compared to fluorinated or sulfonated analogs (Section 3, Item 2). It is ideally procured for use as a reference compound in a kinase selectivity panel (e.g., against Aurora kinases, c-Met, or Pim-1, as described in related patent literature) to map the SAR of the benzothiazole 4-position. Its activity, or lack thereof, will provide a clean baseline for understanding the impact of subsequent substitutions.

Chemical Tool for Investigating Pyrazole-Linked Amide Stability

Given the reported instability of related carbamate derivatives (Section 3, Item 3), this stable, isolable amide serves as a robust chemical tool for in vitro and cell-based assays requiring extended incubation times. Researchers studying metabolic stability or hydrolytic degradation can use this compound as a stable comparator against which to measure the lability of ester or carbamate analogs, ensuring that observed biological effects are not confounded by compound decomposition.

Broad-Spectrum Anti-Infective Pilot Screening

Leveraging its unique hybrid structure (Section 3, Item 4), this compound is well-suited for inclusion in phenotypic screening cascades against panels of both Gram-positive bacteria and pathogenic fungi. Its structural features bridge known antibacterial and antifungal chemotypes, making it a valuable probe to identify novel dual-action anti-infective leads. Screening should be paired with follow-up enzyme inhibition assays on SDH and bacterial DNA gyrase to deconvolute the mechanism of any observed activity.

Quote Request

Request a Quote for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.